Tetrakis(4-hydroxyphenyl)ethylene

Vue d'ensemble

Description

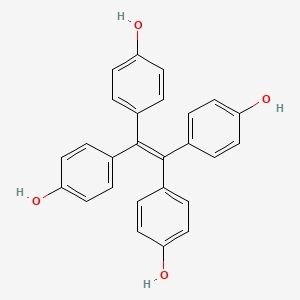

Tetrakis(4-hydroxyphenyl)ethylene is an organic compound with the molecular formula C26H20O4. It is a white to light yellow crystalline powder that is soluble in organic solvents such as dichloromethane, benzene, and methanol . This compound is known for its antioxidant properties and is used in various applications, including the inhibition of polymer and rubber aging processes .

Mécanisme D'action

Target of Action

Tetrakis(4-hydroxyphenyl)ethylene has been reported to primarily target mercury ions (Hg 2+) . It is used in the preparation of optical sensors for the detection of these ions . The compound’s interaction with mercury ions is crucial for its function as a sensor .

Mode of Action

The compound interacts with its targets through the formation of a Hg 2+ –ionophore complex between the mercury ions and the membrane phase . This interaction changes the UV-vis absorbance of the sensor, which is how the presence of mercury ions is detected .

Biochemical Pathways

The compound’s role as a sensor for mercury ions suggests that it may play a part in pathways related tometal ion homeostasis and detection .

Pharmacokinetics

The compound is reported to have high gi absorption and is a substrate for p-gp . It is also an inhibitor for several cytochrome P450 enzymes, including CYP2C19, CYP2C9, and CYP2D6 .

Result of Action

The primary result of this compound’s action is the detection of mercury ions. The compound exhibits advantages of low detection limit, fast response time, wide dynamic range, good reversibility, high reproducibility, and remarkable selectivity regarding the number of transition metals ions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the sensor response can be improved by optimizing experimental parameters such as pH, and the concentration of this compound and graphene oxide nanosheets in the prepared nanocomposite .

Analyse Biochimique

Biochemical Properties

Tetrakis(4-hydroxyphenyl)ethylene has been found to interact with various biomolecules. For instance, it has been used in the preparation of a novel branched polyether, where it acts as a core . In another study, it was used in the preparation of a nanocomposite for an optical sensor .

Cellular Effects

Its derivatives have shown potential in influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with other molecules. For example, in the creation of an optical sensor, the formation of a complex between mercury ions and the membrane phase changes the UV-vis absorbance of the sensor .

Temporal Effects in Laboratory Settings

Its derivatives have shown stability and long-term effects on cellular function .

Transport and Distribution

Its derivatives have been used in the preparation of nanocomposites, suggesting potential interactions with transporters or binding proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetrakis(4-hydroxyphenyl)ethylene can be synthesized through a multi-step process. One common method involves the hydroxylation of 4-hydroxyphenyl ethylene. In the presence of potassium carbonate, 4-hydroxyphenyl ethylene reacts with iodomethane to form 4-hydroxyphenyl ethylene methyl ether. This intermediate is then condensed with acetic anhydride to produce tetrakis(4-hydroxyphenyl)acetic acid. Finally, the acetic acid derivative undergoes acylation to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Tetrakis(4-hydroxyphenyl)ethylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions typically result in halogenated derivatives of this compound .

Applications De Recherche Scientifique

Tetrakis(4-hydroxyphenyl)ethylene has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tetrakis(4-hydroxyphenyl)ethane

- Tetrakis(4-hydroxyphenyl)porphyrin

- Tetraphenylethylene

Uniqueness

Tetrakis(4-hydroxyphenyl)ethylene is unique due to its specific structural features and antioxidant properties. Compared to similar compounds, it offers a higher degree of stability and effectiveness in inhibiting oxidative processes. Its ability to form stable radicals and its solubility in various organic solvents further enhance its utility in scientific research and industrial applications .

Propriétés

IUPAC Name |

4-[1,2,2-tris(4-hydroxyphenyl)ethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,27-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUZHNPGWNIYMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2762292.png)

![N-(5-methylisoxazol-3-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2762296.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide](/img/structure/B2762298.png)

![3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2762308.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2762309.png)

![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino})-lambda6-sulfanone](/img/structure/B2762310.png)

![Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2762312.png)

![1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine](/img/structure/B2762314.png)